molecular formula C13H10F3N3O2 B2385337 6-methoxy-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide CAS No. 2034247-37-3

6-methoxy-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide

Cat. No.: B2385337
CAS No.: 2034247-37-3
M. Wt: 297.237
InChI Key: ZLGULUWCQAOITE-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific compound and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure .

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from visnagenone and khellinone, closely related to the chemical structure , have shown significant analgesic and anti-inflammatory activities. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) enzymes, with some demonstrating high selectivity and efficacy in inhibiting COX-2, suggesting potential applications in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Herbicidal Activity

Derivatives of pyrimidines and triazines, which share a common structural motif with the compound of interest, have been synthesized and evaluated for their herbicidal activities. These studies have identified certain methoxy and trifluoromethyl substituents as enhancing herbicidal potency, underscoring the potential of such compounds in agricultural applications (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).

Diuretic Properties

Compounds with a similar pyrimidine framework have been investigated for their diuretic properties, offering a basis for new hypertension treatments. Polymorphic modifications of such compounds suggest variability in their pharmacological effects and stability, which is critical for drug development (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).

Inhibition of NF-kB and AP-1 Gene Expression

Research into N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a structurally similar compound, has revealed its potential in inhibiting NF-kB and AP-1 transcription factors. This suggests applications in treating diseases where these factors are implicated, such as inflammation and cancer (Palanki et al., 2000).

Antiviral Activity

Studies on 2,4-diamino-6-hydroxypyrimidines substituted at position 5 have shown significant antiviral activity, especially against retroviruses, indicating potential use in antiretroviral therapy. These findings highlight the importance of structural modifications in enhancing biological activity and selectivity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

DNA Base Recognition

Research into 2-methoxy-6-chloro-9-aminoacridine derivatives, which share common structural features with the compound of interest, has contributed to our understanding of hydrogen bonding in DNA base recognition. This has implications for the design of drugs targeting DNA interactions, such as anticancer and antibacterial agents (Gaugain, Markovits, Le Pecq, & Roques, 1981).

Mechanism of Action

The mechanism of action of TFMP derivatives in biological systems is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety and hazards associated with TFMP derivatives can vary widely depending on the specific compound. It’s important to refer to the safety data sheet (SDS) for the specific compound for accurate information .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c1-21-11-6-10(17-7-18-11)12(20)19-9-5-3-2-4-8(9)13(14,15)16/h2-7H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGULUWCQAOITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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